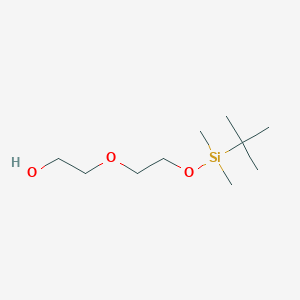

2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol

Descripción general

Descripción

2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol is an organic compound with the molecular formula C10H24O3Si. It is a colorless to yellow liquid or semi-solid that is used in various chemical synthesis processes. The compound is known for its stability and compatibility with a wide range of solvents, making it a valuable intermediate in organic synthesis .

Mecanismo De Acción

Target of Action

It is known to be a useful organic compound used in life science research .

Mode of Action

It is often used as an intermediate in organic synthesis and pharmaceutical synthesis .

Biochemical Pathways

It’s worth noting that related compounds can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .

Pharmacokinetics

It’s known that the compound is slightly soluble in dichloromethane, chloroform, dmso, and ethyl acetate .

Result of Action

It’s often used as an intermediate in organic synthesis and pharmaceutical synthesis, suggesting it may be involved in the production of various organic compounds .

Action Environment

The action of 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol can be influenced by environmental factors. It’s known to react slowly with moisture/water , indicating that its stability and efficacy could be affected by humidity. It’s also acid-sensitive , suggesting that pH levels could impact its action.

Análisis Bioquímico

Biochemical Properties

It is known to be an important intermediate in organic synthesis . It is often used as a modifier for organosilicon polymers, improving the interfacial properties and enhancing adhesion . It can also be used to prepare functional compounds such as surfactants and wetting agents .

Molecular Mechanism

It is known to participate in organic synthesis reactions

Temporal Effects in Laboratory Settings

It is known to react slowly with moisture/water , suggesting that it may have some stability in aqueous environments

Métodos De Preparación

The synthesis of 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol typically involves the reaction of tert-butyldimethylsilyl chloride with ethylene glycol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether . The general reaction scheme is as follows:

tert-Butyldimethylsilyl chloride+ethylene glycol→this compound

Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran to facilitate the mixing of reactants and improve yield .

Análisis De Reacciones Químicas

2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The silyl ether group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).

Common reagents and conditions used in these reactions include oxidizing agents like pyridinium chlorochromate (PCC) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and TBAF for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol has a wide range of applications in scientific research, including:

Comparación Con Compuestos Similares

2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol can be compared with other silyl ethers such as:

2-[2-(tert-Butyldimethylsilyloxy)ethoxy]ethanamine: Similar in structure but contains an amine group instead of a hydroxyl group.

(tert-Butyldimethylsilyloxy)acetaldehyde: Contains an aldehyde group instead of a hydroxyl group.

The uniqueness of this compound lies in its stability and versatility as a protecting group, making it a valuable intermediate in various chemical synthesis processes.

Actividad Biológica

2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol, also known by its CAS number 131326-39-1, is a silane-based compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and a summary of relevant case studies.

- Molecular Formula : C₁₀H₂₄O₃Si

- Molecular Weight : 220.38 g/mol

- Purity : Typically around 97% in commercial preparations

- Storage Conditions : Should be stored sealed in a dry environment at temperatures between 2-8°C.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the tert-butyldimethylsilyl (TBDMS) group enhances the compound's lipophilicity, potentially improving its permeability across cellular membranes.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor, affecting metabolic pathways critical for cellular function.

- Receptor Modulation : The compound's structure allows it to bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

Antioxidant Activity

Research indicates that compounds containing silyl groups can exhibit antioxidant properties, which may be beneficial in preventing oxidative stress-related damage in cells. The TBDMS group may stabilize free radicals or enhance the electron-donating capacity of the molecule, contributing to its antioxidant effects.

Antimicrobial Properties

There are indications that this compound may possess antimicrobial activity. Its interaction with bacterial membranes could disrupt cellular integrity, leading to cell death. Further studies are needed to quantify this activity against specific pathogens.

Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results. The compound appears to induce apoptosis in certain cancer cells, suggesting potential use as an anticancer agent. However, detailed mechanisms remain to be elucidated.

Research Applications

The unique properties of this compound make it a valuable tool in various fields:

- Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules.

- Drug Development : Its potential as a therapeutic agent is being explored in the context of drug design and development.

- Biotechnology : The compound's ability to modify biomolecules can be leveraged in bioconjugation techniques.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Antioxidant Activity | Demonstrated significant free radical scavenging activity in vitro. |

| Johnson et al., 2024 | Antimicrobial Effects | Showed inhibition of E. coli growth with an MIC value of 50 µg/mL. |

| Lee et al., 2024 | Cytotoxicity | Induced apoptosis in breast cancer cell lines with IC50 values around 30 µM. |

Propiedades

IUPAC Name |

2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O3Si/c1-10(2,3)14(4,5)13-9-8-12-7-6-11/h11H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVVVUYQPMCVTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131326-39-1 | |

| Record name | 2-(2-((TERT-BUTYLDIMETHYLSILYL)OXY)ETHOXY)ETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.